(5-Bromo-2-iodophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8BrClIN. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of phenylmethanamine. The process begins with the iodination of phenylmethanamine, followed by bromination at the 5-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine and bromine sources .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
(5-Bromo-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)methanamine hydrochloride
- (5-Bromo-2-fluorophenyl)methanamine hydrochloride
- (5-Bromo-2-methylphenyl)methanamine hydrochloride
Uniqueness
(5-Bromo-2-iodophenyl)methanamine hydrochloride is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8BrClIN |
---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
(5-bromo-2-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H |
InChI Key |
GGVCMTUFIILLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.